molecular formula C13H15NO B3015442 2-Methyl-3-quinolin-2-ylpropan-1-ol CAS No. 2248373-77-3

2-Methyl-3-quinolin-2-ylpropan-1-ol

Cat. No.: B3015442
CAS No.: 2248373-77-3
M. Wt: 201.269
InChI Key: XVVQVDYGBKFVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-quinolin-2-ylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of substituted anilines with aldehydes or ketones under acidic conditions, followed by cyclization to form the quinoline ring . Microwave-assisted synthesis and solvent-free conditions have also been explored to enhance the efficiency and sustainability of the process .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often involves the use of recyclable catalysts and green chemistry approaches to minimize environmental impact. Techniques such as one-pot reactions and the use of ionic liquids have been employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-quinolin-2-ylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methyl-3-quinolin-2-ylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.

    Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, and this compound is explored for similar therapeutic potentials.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-3-quinolin-2-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-quinolin-2-ylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-3-quinolin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10(9-15)8-12-7-6-11-4-2-3-5-13(11)14-12/h2-7,10,15H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVQVDYGBKFVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC2=CC=CC=C2C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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